Cas no 953170-12-2 (4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide)

4-Bromo-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is a brominated benzamide derivative featuring a dimethylamino-substituted phenethyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which is commonly associated with bioactive molecules. The bromine atom at the para position of the benzamide ring enhances its potential as a versatile intermediate for further functionalization via cross-coupling reactions. The dimethylamino group contributes to electron-donating properties, influencing the compound's electronic and binding characteristics. Its well-defined structure makes it suitable for applications in drug discovery, particularly in the development of receptor-targeted agents. The compound is typically characterized by high purity and stability under standard conditions.
4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide structure
953170-12-2 structure
Product Name:4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide
CAS No:953170-12-2
MF:C17H19BrN2O
MW:347.249563455582
CID:6353123
PubChem ID:16889422
Update Time:2025-05-21

4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide
    • SR-01000919949
    • SR-01000919949-1
    • 953170-12-2
    • 4-bromo-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
    • 4-bromo-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide
    • AKOS016469682
    • F5019-0266
    • 4-bromo-N-(4-(dimethylamino)phenethyl)benzamide
    • Inchi: 1S/C17H19BrN2O/c1-20(2)16-9-3-13(4-10-16)11-12-19-17(21)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)
    • InChI Key: KKNVUTZPJSMMHP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(NCCC1C=CC(=CC=1)N(C)C)=O

Computed Properties

  • Exact Mass: 346.06808g/mol
  • Monoisotopic Mass: 346.06808g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 32.3Ų

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Additional information on 4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide

Exploring the Properties and Applications of 4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide (CAS No. 953170-12-2)

4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide (CAS No. 953170-12-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, combines a benzamide backbone with a 4-bromo substituent and a dimethylaminophenylethyl group. Such structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.

The growing interest in 4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide is partly driven by its potential applications in targeting specific biological pathways. Researchers are increasingly exploring its role in modulating protein-protein interactions, a hot topic in modern drug design. With the rise of AI-driven drug discovery, compounds like this are being screened for their ability to bind to previously undruggable targets, such as those involved in neurodegenerative diseases and cancer.

One of the key advantages of CAS No. 953170-12-2 is its versatility. The 4-bromo group provides a reactive site for further functionalization, enabling chemists to tailor the compound for specific applications. Meanwhile, the dimethylaminophenylethyl moiety contributes to its solubility and bioavailability, critical factors in pharmaceutical formulations. This balance of reactivity and stability makes it a preferred choice for medicinal chemistry projects.

In recent years, the demand for high-purity intermediates like 4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide has surged, driven by advancements in precision medicine and personalized therapeutics. Researchers are particularly interested in its potential as a building block for kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The compound's ability to interact with ATP-binding sites in kinases makes it a promising candidate for further development.

From a synthetic chemistry perspective, CAS No. 953170-12-2 presents interesting challenges and opportunities. Its synthesis typically involves multi-step reactions, including amide bond formation and bromination, which require careful optimization to achieve high yields and purity. The compound's stability under various conditions is also a subject of ongoing study, as it impacts storage and handling protocols in laboratory settings.

The analytical characterization of 4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are crucial for verifying the compound's identity and purity, especially when it's intended for use in biological assays. The rise of quality by design (QbD) approaches in pharmaceutical manufacturing has further emphasized the need for rigorous analytical control of such intermediates.

Looking ahead, the potential applications of CAS No. 953170-12-2 extend beyond traditional drug discovery. With increasing interest in chemical biology and proteomics, this compound could serve as a valuable tool for studying enzyme mechanisms or designing activity-based probes. Its structural features make it particularly interesting for investigating G protein-coupled receptors (GPCRs), which remain important targets in modern pharmacology.

Environmental and safety considerations are also important when working with 4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed when handling this compound. The development of green chemistry approaches for its synthesis is an area of active research, aligning with the pharmaceutical industry's growing commitment to sustainability.

For researchers sourcing CAS No. 953170-12-2, quality assurance is paramount. Reputable suppliers provide comprehensive analytical data and certificates of analysis to ensure the compound meets the stringent requirements of pharmaceutical research. The global market for such specialized intermediates continues to expand, driven by both academic institutions and biotechnology companies engaged in innovative drug development programs.

In conclusion, 4-bromo-N-{2-4-(dimethylamino)phenylethyl}benzamide represents an important building block in contemporary chemical research. Its unique combination of structural features and reactivity profile positions it as a valuable tool for addressing current challenges in drug discovery and chemical biology. As research methodologies continue to evolve, particularly with the integration of computational chemistry and machine learning approaches, the potential applications of this compound are likely to expand further, contributing to advancements in human health and scientific understanding.

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